molecular formula C13H21NO4 B6276273 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid CAS No. 2763750-92-9

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid

Cat. No.: B6276273
CAS No.: 2763750-92-9
M. Wt: 255.3
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Description

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid typically involves the following steps:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often starting from simple precursors like amino acids or other nitrogen-containing compounds.

    Introduction of the tert-butoxycarbonyl group: This protective group is added to the nitrogen atom to prevent unwanted reactions during subsequent steps. This is typically done using tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a more reactive form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, where it can modulate activity by acting as an inhibitor or activator. The tert-butoxycarbonyl group can be removed under specific conditions, revealing a more reactive form of the compound that can participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

2-{2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.1]heptan-4-yl}acetic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications where precise control over molecular interactions is required.

Properties

CAS No.

2763750-92-9

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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